1-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide
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Description
Aziridines and azetidines are organic compounds containing a three-membered heterocycle with one amine and two methylene bridges . They are used in the production of polyamines through anionic and cationic ring-opening polymerization .
Synthesis Analysis
Aziridines and azetidines can be synthesized through various routes. One common method involves the ring-opening reaction of an epoxide with sodium azide, followed by reduction of the azide with triphenylphosphine .Molecular Structure Analysis
The bond angles in aziridines are approximately 60°, considerably less than the normal hydrocarbon bond angle of 109.5°, which results in angle strain . Aziridines are less basic than acyclic aliphatic amines due to increased s character of the nitrogen free electron pair .Chemical Reactions Analysis
Aziridines and azetidines can undergo various chemical reactions, including anionic and cationic ring-opening polymerization . This process allows for the production of polyamines with various structures and degrees of control .Physical and Chemical Properties Analysis
Aziridines and azetidines are characterized by their three-membered heterocyclic structure. They have unique physical and chemical properties due to the presence of ring strain and the nitrogen atom in the ring .Future Directions
Properties
IUPAC Name |
1-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-14(2)11-19-12-16(19)13-21-17-7-5-6-15(10-17)18-22(20)8-3-4-9-22/h5-7,10,14,16H,3-4,8-9,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBSFHMWJGUNOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=CC(=C2)N=S3(=O)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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